Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18FNO4S and a molecular weight of 267.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a fluorosulfonyl group and a tert-butyl ester group. It is commonly used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can lead to the formation of alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways and exert various effects depending on the target .
Comparison with Similar Compounds
- Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Comparison: Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and functional properties. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with molecular targets .
Properties
IUPAC Name |
tert-butyl 3-fluorosulfonylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUFPZQZPDWHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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